molecular formula C17H20N4O2S B2766469 6-(isopentylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 921501-90-8

6-(isopentylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2766469
CAS No.: 921501-90-8
M. Wt: 344.43
InChI Key: XEJNFYGTOATOLL-UHFFFAOYSA-N
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Description

6-(isopentylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(isopentylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Isopentylthio Group: This step involves the nucleophilic substitution of a suitable leaving group with isopentylthiol.

    Attachment of the 2-Methoxyphenyl Group: This can be done via a coupling reaction, such as Suzuki or Heck coupling, using 2-methoxyphenylboronic acid or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halides, organometallics, and various catalysts (e.g., palladium-based catalysts for coupling reactions) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring or the pyrazolo[3,4-d]pyrimidine core.

Scientific Research Applications

6-(isopentylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(isopentylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various physiological effects.

    Signal Transduction: The compound could interfere with signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-(isopropylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • 6-(isobutylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • 6-(isopentylthio)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Uniqueness

The uniqueness of 6-(isopentylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the isopentylthio group and the 2-methoxyphenyl group can enhance its lipophilicity and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(2-methoxyphenyl)-6-(3-methylbutylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-11(2)8-9-24-17-19-15-12(16(22)20-17)10-18-21(15)13-6-4-5-7-14(13)23-3/h4-7,10-11H,8-9H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJNFYGTOATOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NC2=C(C=NN2C3=CC=CC=C3OC)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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